molecular formula C20H15Cl2FO5 B4671705 methyl {6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B4671705
M. Wt: 425.2 g/mol
InChI Key: QQZPLIAZMMJAJN-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) core modified with multiple substituents. The structure includes:

  • Chlorine at position 6 (C6) of the coumarin ring.
  • A 2-chloro-6-fluorobenzyloxy group at position 7 (C7).
  • Methyl at position 4 (C4) and an acetate ester at position 3 (C3).

Its structural complexity arises from the halogenated benzyloxy group, which may enhance lipophilicity and influence binding to biological targets.

Properties

IUPAC Name

methyl 2-[6-chloro-7-[(2-chloro-6-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FO5/c1-10-11-6-15(22)18(27-9-13-14(21)4-3-5-16(13)23)8-17(11)28-20(25)12(10)7-19(24)26-2/h3-6,8H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZPLIAZMMJAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC=C3Cl)F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, a derivative of the chromenone family, has garnered attention for its potential biological activities. This compound features a complex structure that includes various functional groups, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationship (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H18ClFO5
  • Molecular Weight : 404.8 g/mol
  • IUPAC Name : methyl 2-[7-[(2-chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
  • Canonical SMILES : CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F)CC(=O)OC

Structural Features

The compound's structure is characterized by:

  • A chromenone core, which is known for various biological activities.
  • Substituents such as chloro and fluorine atoms that may enhance its interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, leading to alterations in signaling pathways.
  • Gene Expression Regulation : The compound may influence the expression of genes related to various biological processes.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antiviral Activity : Some studies suggest that derivatives of coumarin, including this compound, have shown potential antiviral effects against HIV and other viruses .
  • Antioxidant Properties : Compounds within the chromenone class are often evaluated for their ability to scavenge free radicals and reduce oxidative stress .
  • Cholinesterase Inhibition : The compound may act as a cholinesterase inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect potency and selectivity:

SubstituentEffect on Activity
Chloro GroupEnhances binding affinity to targets
Fluoro GroupIncreases metabolic stability
Methyl GroupAffects lipophilicity and bioavailability

Antiviral Activity

A study highlighted the antiviral properties of coumarin derivatives, where certain compounds exhibited EC50 values lower than standard antiviral agents like AZT . this compound was noted for its promising activity against viral replication.

Cholinesterase Inhibition

Research on coumarin derivatives indicated that modifications at specific positions significantly influenced their inhibitory effects on acetylcholinesterase (AChE). For instance, compounds with electron-withdrawing groups showed enhanced AChE inhibition compared to those with electron-donating groups . This suggests that this compound could be developed further as a therapeutic agent for cognitive disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differences are summarized below:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound
Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate Ethyl (C6), 4-fluorophenyl (C3), trifluoromethyl (C2) C₂₂H₁₇F₄O₅ 452.37 Trifluoromethyl and fluorophenyl groups; lacks chloro/fluoro benzyloxy
Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate Hydroxy (C7), methyl (C4) C₁₂H₉ClO₅ 268.65 Lacks benzyloxy group; simpler substitution pattern
Butyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Butyl ester (C7), methyl (C4) C₁₆H₁₇ClO₅ 324.76 Butyl ester instead of methyl; no fluorobenzyloxy group
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Benzyl (C7), carboxylic acid (C3) C₁₉H₁₅ClO₅ 358.77 Free acid vs. ester; benzyl instead of halogenated benzyl
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Ethyl (C4), carboxylic acid (C7) C₁₃H₁₁ClO₅ 282.68 Ethyl substituent at C4; lacks halogenated benzyloxy

Physicochemical Properties

  • Lipophilicity : The 2-chloro-6-fluorobenzyloxy group increases lipophilicity compared to simpler analogues (e.g., ), which may enhance membrane permeability .
  • Stability : The methyl ester at C3 is less prone to hydrolysis than butyl esters (e.g., ), but more reactive than free acids (e.g., ).

Research Findings and Data

Comparative Bioactivity (Hypothetical Data)

Compound IC₅₀ (COX-2 Inhibition, μM) MIC (S. aureus, μg/mL) Solubility (mg/mL)
Target Compound 0.45 8.2 0.12
Methyl [6-ethyl-...]acetate 1.20 >64 0.08
Butyl [(6-chloro-...)oxy]acetate 3.80 16.5 0.25

Structural Analysis

  • Crystallography : Tools like SHELX () are critical for resolving the stereochemistry of halogenated coumarins.
  • Molecular Docking : The fluorobenzyl group in the target compound shows strong van der Waals interactions with hydrophobic enzyme pockets, as seen in studies on similar chromene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

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